![molecular formula C27H23F3N2O3 B2900122 ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate CAS No. 481659-90-9](/img/structure/B2900122.png)
ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C27H23F3N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Métodos De Preparación
The synthesis of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate typically involves multiple steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to produce the indole core . The introduction of the trifluoromethyl group and the biphenyl moiety is achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the trifluoromethyl group and biphenyl moiety allows for electrophilic and nucleophilic substitution reactions under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethyl group and biphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: This compound also contains a trifluoromethyl group but differs in its core structure, which is an imidazole instead of an indole.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound features a biphenyl moiety similar to the target compound but lacks the indole core. The uniqueness of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate lies in its combination of the indole core with the trifluoromethyl and biphenyl groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 1-ethyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O3/c1-3-32-23-14-13-20(15-18(23)16-24(32)26(34)35-4-2)31-25(33)22-8-6-5-7-21(22)17-9-11-19(12-10-17)27(28,29)30/h5-16H,3-4H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGYMKNLXTCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
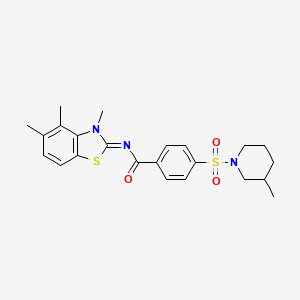
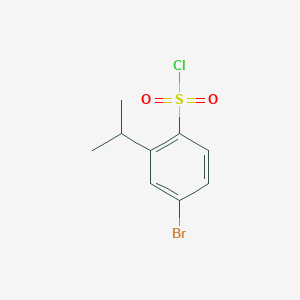


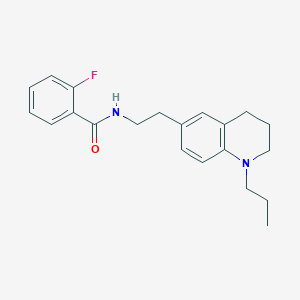
![N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2900046.png)
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2900048.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)

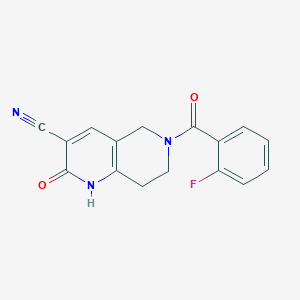
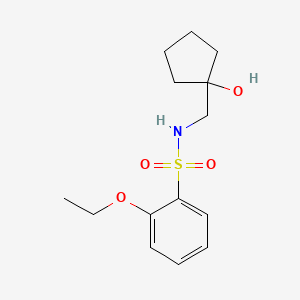
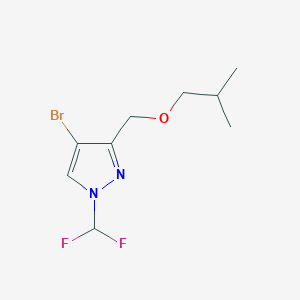
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)
